molecular formula C12H16N4O3S2 B1457776 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate CAS No. 1426290-82-5

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate

Cat. No. B1457776
M. Wt: 328.4 g/mol
InChI Key: QQLMKYKISXJGMA-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). This compound has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism Of Action

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate selectively activates the α7nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of α7nAChR leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. These pathways are involved in regulating synaptic plasticity, neuroprotection, and inflammation.

Biochemical And Physiological Effects

Studies have shown that N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate can improve cognitive function, reduce inflammation, and enhance neuroprotection. Furthermore, this compound has been shown to have potential as a treatment for drug addiction and pain management. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate in lab experiments is its selectivity for the α7nAChR. This allows researchers to study the specific effects of α7nAChR activation without interference from other receptors. However, one of the limitations of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels in vivo.

Future Directions

There are several future directions for the study of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate. One area of research is the development of more potent and selective α7nAChR agonists. Another area of research is the investigation of the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.

Scientific Research Applications

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. Studies have shown that α7nAChR agonists like N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate can improve cognitive function, reduce inflammation, and enhance neuroprotection. Furthermore, N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate has been shown to have potential as a treatment for drug addiction and pain management.

properties

IUPAC Name

methanesulfonic acid;2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S.CH4O3S/c1-7-14-10(6-16-7)8-3-2-4-9(5-8)15-11(12)13;1-5(2,3)4/h2-6H,1H3,(H4,12,13,15);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLMKYKISXJGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)N=C(N)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate
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N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate
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